![molecular formula C7H12O2 B586305 (3E)-4-Ethoxy-3-methylbut-3-en-2-one CAS No. 855232-55-2](/img/structure/B586305.png)
(3E)-4-Ethoxy-3-methylbut-3-en-2-one
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Overview
Description
(3E)-4-Ethoxy-3-methylbut-3-en-2-one, commonly known as EMBO, is an organic compound with a molecular formula of C6H10O2. It is a colorless liquid with a sweet, fruity odor. EMBO has a wide range of applications in the scientific research field due to its unique properties. This compound has been used in a variety of experiments, such as in the synthesis of other organic compounds, as a reagent in biochemical reactions, and as a solubilizing agent in the synthesis of proteins.
Scientific Research Applications
EMBO has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as in the synthesis of 1,3-dioxane and 2-chloro-1-methyl-1-propanol. Additionally, EMBO has been used as a solubilizing agent in the synthesis of proteins, such as in the synthesis of the enzyme β-galactosidase. Furthermore, EMBO has been used as a catalyst in certain biochemical reactions, such as in the hydrolysis of esters.
Mechanism Of Action
The mechanism of action of EMBO is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows EMBO to act as a catalyst in certain biochemical reactions, such as in the hydrolysis of esters. Additionally, EMBO can act as a nucleophile, which means that it can donate electrons to other molecules. This allows EMBO to act as a reagent in the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMBO are not fully understood. However, it is known that EMBO can act as a catalyst in certain biochemical reactions, such as in the hydrolysis of esters. Additionally, EMBO can act as a reagent in the synthesis of other organic compounds, such as in the synthesis of 1,3-dioxane and 2-chloro-1-methyl-1-propanol. Furthermore, EMBO has been used as a solubilizing agent in the synthesis of proteins, such as in the synthesis of the enzyme β-galactosidase.
Advantages And Limitations For Lab Experiments
The main advantage of using EMBO in laboratory experiments is its high reactivity. This allows it to be used as a reagent in the synthesis of other organic compounds, as a catalyst in certain biochemical reactions, and as a solubilizing agent in the synthesis of proteins. Additionally, EMBO can be synthesized relatively easily and with a high yield. However, EMBO is a volatile compound and can easily evaporate, so it should be stored in a tightly sealed container.
Future Directions
There are a variety of potential future directions for EMBO research. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. Additionally, research could be conducted to explore the potential applications of EMBO in other fields, such as medicine. Finally, research could be conducted to explore the potential for using EMBO as a catalyst in other organic reactions.
Synthesis Methods
EMBO can be synthesized from 3-methyl-2-butanone and ethyl bromide in the presence of a base, such as sodium hydroxide. The reaction involves the protonation of the carbonyl group of the 3-methyl-2-butanone, followed by the nucleophilic addition of ethyl bromide to form the desired product. The reaction can be carried out at room temperature, and the yield is typically high.
properties
IUPAC Name |
(E)-4-ethoxy-3-methylbut-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-9-5-6(2)7(3)8/h5H,4H2,1-3H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNIIPYZIRDQF-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-4-Ethoxy-3-methylbut-3-en-2-one |
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